molecular formula C8H10N2O B2357209 N,3-dimethylpyridine-2-carboxamide CAS No. 1037045-67-2

N,3-dimethylpyridine-2-carboxamide

Cat. No.: B2357209
CAS No.: 1037045-67-2
M. Wt: 150.181
InChI Key: ALAICFZGGPOHBJ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxamide Scaffolds in Medicinal Chemistry and Related Fields

Pyridine carboxamide scaffolds are considered "privileged structures" in medicinal chemistry. rsc.orgrsc.org This distinction is due to their recurring presence in a wide array of biologically active compounds and FDA-approved drugs. rsc.orgrsc.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors. nih.gov This, combined with the hydrogen bond donating and accepting capabilities of the carboxamide group, allows for a diverse range of interactions with biological macromolecules. cymitquimica.com

The pyridine ring is an isostere of benzene (B151609), meaning it has a similar size and shape, yet its electronic properties are distinct due to the nitrogen atom. rsc.orgrsc.org This difference often enhances water solubility and allows for regioselective functionalization, which are desirable traits in drug design. nih.gov Consequently, pyridine-based compounds have been successfully developed as agents for a multitude of diseases. rsc.orgresearchgate.net Their applications span from antimicrobial, antiviral, and anticancer agents to treatments for hypertension and diabetes. nih.gov

Overview of N,3-Dimethylpyridine-2-Carboxamide as a Research Compound

Within the broad family of pyridine carboxamides, this compound is a specific compound of interest in research settings. It is primarily utilized as a chemical intermediate and a building block in the synthesis of more complex molecules. Its structure, featuring a pyridine ring substituted with a methyl group at the 3-position and a carboxamide group at the 2-position with two methyl groups on the nitrogen, provides a unique combination of steric and electronic properties for synthetic chemists to exploit.

This compound is a derivative of 2,3-Lutidine, which is a commercially available organic reagent. chemicalbook.com The presence of the dimethylamino group on the carboxamide function influences its solubility and reactivity. It is typically a colorless to pale yellow liquid or solid and is soluble in polar solvents. cymitquimica.com Research involving this compound often focuses on its utility in creating novel compounds with potential applications in areas such as agrochemicals and pharmaceuticals. cymitquimica.comgoogle.com

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
AppearanceColorless to pale yellow liquid or solid
SolubilitySoluble in polar solvents
CAS Number14805-91-5

Historical Context of Pyridine Chemistry in Research

The journey of pyridine chemistry began in the mid-19th century. In the late 1840s, the Scottish chemist Thomas Anderson first isolated pyridine by heating animal bones, naming it from the Greek words "pyr" (fire) and "idine" (denoting an aromatic base). rsc.orgacs.org The actual structure of pyridine, a six-membered ring analogous to benzene with one carbon atom replaced by nitrogen, was later elucidated independently by Wilhelm Körner and James Dewar in the late 1860s and early 1870s. rsc.orgacs.orgwikipedia.org

The first major synthesis of a pyridine derivative was achieved by Arthur Rudolf Hantzsch in 1881. wikipedia.org However, it was the improved synthesis method developed by the Russian chemist Aleksei Chichibabin in 1924 that became a cornerstone for producing pyridine and its derivatives, a method still relevant today. acs.orgwikipedia.org Initially, the primary commercial source of pyridine was coal tar, a byproduct of coal gasification. wikipedia.orgnih.govbritannica.com However, the low yield and laborious purification process led to the development of synthetic routes in the 1950s, which now dominate its worldwide production. acs.orgnih.gov Today, pyridine and its derivatives are fundamental in the synthesis of a vast number of compounds, including over 7,000 molecules of medicinal importance. rsc.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-4-3-5-10-7(6)8(11)9-2/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAICFZGGPOHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,3 Dimethylpyridine 2 Carboxamide and Analogues

Established Synthetic Routes to Pyridine (B92270) Carboxamide Derivatives

The construction of the pyridine ring is a fundamental aspect of organic synthesis, with numerous methods developed over the years. These classical approaches often provide the foundational scaffolds for more complex derivatives like N,3-dimethylpyridine-2-carboxamide.

Classical Pyridine Synthesis Approaches

Several named reactions have become cornerstones of pyridine synthesis. While not always directly yielding highly substituted carboxamides, they provide the core pyridine structure which can be further functionalized.

Hantzsch Pyridine Synthesis: This is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.com While versatile, this method is primarily used for the synthesis of pyridine-3,5-dicarboxylates. chemtube3d.com

Bohlmann-Rahtz Pyridine Synthesis: This two-step method allows for the generation of substituted pyridines through the condensation of an enamine with an ethynylketone, leading to an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield 2,3,6-trisubstituted pyridines. organic-chemistry.orgwikipedia.orgjk-sci.comorganische-chemie.chnih.gov The versatility of this method has been improved by the use of acid catalysis to lower the high temperatures initially required for the cyclodehydration step. organic-chemistry.org

Kröhnke Pyridine Synthesis: This method utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to produce highly functionalized pyridines. wikipedia.orgwikipedia.orgdrugfuture.comresearchgate.net The reaction proceeds via a Michael addition followed by ring closure with a nitrogen source, typically ammonium acetate. wikipedia.orgdrugfuture.com

A plausible synthetic route to the precursor of this compound, 3-methylpicolinic acid, could involve the liquid-phase synthesis of 3-methylpyridine (B133936) (3-picoline) from formaldehyde, acetaldehyde, and ammonia. google.com The subsequent oxidation of 3-picoline can yield nicotinic acid (3-pyridinecarboxylic acid). google.com However, selective oxidation of the 2-methyl group in a dimethylpyridine to a carboxylic acid is a more direct, albeit challenging, approach. For instance, 3-methylpyridine-2-carboxylic acid can be synthesized from 3-picoline-N-oxide. chemicalbook.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials.

An advanced version of the Guareschi–Thorpe reaction demonstrates the power of MCRs in synthesizing hydroxy-cyanopyridines. This reaction involves the three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with 1,3-dicarbonyls and ammonium carbonate in an aqueous medium, offering an environmentally friendly approach. rsc.org

Cycloaddition and Cyclocondensation Techniques

Cycloaddition and cyclocondensation reactions represent powerful strategies for constructing the pyridine ring.

[2+2+2] Cycloaddition: The cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as a straightforward and efficient method for obtaining multi-substituted pyridine derivatives. wikipedia.org Metal-free versions of this formal cycloaddition have also been developed using Brønsted acids under mild conditions. wikipedia.org

[3+3] Cycloaddition: An organocatalyzed, formal (3+3) cycloaddition reaction between enamines and unsaturated aldehydes or ketones provides a practical route to tri- or tetrasubstituted pyridines. organic-chemistry.org

Thorpe-Ziegler Reaction: This intramolecular condensation of a dinitrile, catalyzed by a strong base, yields a cyclic β-enaminonitrile, which can be a precursor to a substituted pyridine ring. numberanalytics.comwikipedia.orgnih.govnumberanalytics.com

A key step in the synthesis of this compound is the amidation of a picolinic acid derivative. The synthesis of N-methylpicolinamide derivatives has been achieved through the reaction of the corresponding picolinic acid with thionyl chloride to form the acid chloride, which is then reacted with methylamine (B109427). mdpi.comnih.gov For example, 4-chloro-N-methylpicolinamide can be synthesized from methyl 4-chloropicolinate and methylamine. chemicalbook.com

Advanced Synthetic Transformations Applied to Pyridine Carboxamide Scaffolds

Modern synthetic chemistry offers sophisticated tools for the precise and efficient functionalization of heterocyclic compounds, including the introduction of chirality and specific carbon-carbon bonds.

Stereoselective Synthesis Methodologies for Chiral Pyridine Carboxamides

The development of stereoselective methods is crucial for the synthesis of chiral molecules with specific biological activities. While direct stereoselective synthesis of this compound is not widely reported, general principles can be applied.

The stereoselective synthesis of either trans- or cis-3,5-disubstituted pyrazolidines has been achieved via Pd-catalyzed carboamination reactions of unsaturated hydrazine (B178648) derivatives. Stereocontrol is managed by adjusting the allylic strain in the transition state through modification of a substrate's N-substituent. chemicalbook.com Such principles of controlling stereochemistry through catalyst and substrate design could be adapted for the synthesis of chiral pyridine carboxamides.

A proposed synthetic pathway to this compound would likely start with the synthesis of 3-methylpyridine-2-carboxylic acid (3-methylpicolinic acid). chemicalbook.comsigmaaldrich.comsigmaaldrich.comchemicalbook.comnih.gov This precursor can be prepared from 3-picoline-N-oxide. chemicalbook.com The subsequent amidation with methylamine would yield the final product. General procedures for the amidation of picolinic acid derivatives often involve activating the carboxylic acid, for instance, with thionyl chloride, followed by the addition of the amine. nih.govresearchgate.net

PrecursorProductReagents and Conditions
3-Picoline-N-oxide3-Methylpyridine-2-carboxylic acidVarious methods available chemicalbook.com
Picolinic acidN-Methyl-N-phenylpicolinamide1. Thionyl chloride; 2. N-methylaniline, triethylamine, DCM nih.gov
4-Chloropicolinoyl chloride4-Chloro-N-methylpicolinamideMethylamine, THF, methanol (B129727) mdpi.com

C(sp2)–C(sp3) Cross-Coupling Methods in Pyridine Functionalization

The formation of a bond between a pyridine ring (sp2 carbon) and an alkyl group (sp3 carbon) is a key transformation for introducing the 3-methyl group in this compound.

Recent advances in cross-coupling reactions have provided powerful tools for this purpose. The combination of visible light photoredox catalysis and transition metal catalysts, such as nickel, has enabled a variety of C(sp2)–C(sp3) cross-coupling reactions. mdpi.com These methods can utilize readily available starting materials like alkyl halides and alkylcarboxylic acids.

Katritzky salts, which are pyridinium (B92312) salts derived from alkylamines, have emerged as important building blocks for generating alkyl radicals for cross-coupling reactions. nih.govresearchgate.netresearchgate.netpku.edu.cn This allows for the deaminative functionalization of amines to form new carbon-carbon bonds.

A plausible, though less direct, route to a 3-methylpyridine scaffold could involve such a cross-coupling reaction on a pre-formed pyridine ring. For instance, a halogenated pyridine-2-carboxamide could be coupled with a methylating agent using a suitable catalyst system.

Reaction TypeReactantsCatalyst/ReagentsProduct Type
Deaminative Cross-CouplingAlkylamine (as Katritzky salt), Aryl halidePhotoredox catalyst, Nickel catalystAlkylated arene
Reductive Cross-Electrophile CouplingAryl halide, Alkyl halidePhotoredox catalyst, Nickel catalystAlkylated arene
Decarboxylative Cross-CouplingAryl halide, Alkyl carboxylic acidPhotoredox catalyst, Nickel catalystAlkylated arene

Green Chemistry Approaches in Pyridine Carboxamide Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. In the context of pyridine carboxamide synthesis, several green chemistry approaches have been explored.

One notable method is the electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. This method avoids the use of external chemical oxidants and employs a green solvent. nih.gov The reaction proceeds via in situ generated pyridine acyl radicals that react with primary and secondary amines to afford the corresponding carboxamides in moderate to good yields under mild conditions. nih.gov

Another green strategy involves the iron-catalyzed cyclization of ketoxime acetates and aldehydes to produce substituted pyridines. This method is advantageous as it uses an inexpensive and non-toxic iron catalyst and proceeds without the need for any additives. nih.gov While this method produces the pyridine ring itself, it represents a green entry point to precursors for pyridine carboxamides.

Furthermore, the use of potassium nitrate (B79036) as a nitrating reagent in place of concentrated or fuming nitric acid for the synthesis of precursors like 2,3-dimethyl-4-nitropyridine-N-oxide significantly reduces the environmental impact. rsc.orgacs.org This method shortens reaction times and eliminates the generation of noxious brown yellow smoke, creating a friendlier operating environment. rsc.orgacs.org

Synthesis of Specific this compound Analogues for Research

The derivatization of the pyridine carboxamide scaffold is a common strategy to explore new chemical space and to develop compounds with specific properties for various research applications.

Preparation of Schiff Base Derivatives of Pyridine Carboxamides

Schiff base derivatives of pyridine carboxamides are readily prepared through the condensation of a pyridine carboxamide containing a hydrazide functional group with an appropriate aldehyde. A typical synthetic route starts with a pyridine dicarbonyl dichloride, such as 2,6-pyridinedicarbonyl dichloride. nih.govresearchgate.net This is first reacted with an amino acid ester, for example, L-alanine methyl ester, to form a bis-carboxamide pyridine methyl ester. nih.govresearchgate.net Subsequent hydrazinolysis with hydrazine hydrate (B1144303) yields the corresponding bis-hydrazide. nih.govresearchgate.net Finally, treatment of the bis-hydrazide with a variety of aromatic or heterocyclic aldehydes in refluxing ethanol (B145695) affords the desired pyridine-bridged bis-carboxamide Schiff's bases. nih.govresearchgate.net

Starting MaterialReagentsIntermediateFinal ProductReference
2,6-Pyridinedicarbonyl dichlorideL-alanine methyl ester hydrochloride2,6-bis-carboxamide pyridine methyl esterPyridine-bridged bis-carboxamide Schiff's base nih.govresearchgate.net
2,6-Pyridinedicarbonyl dichloride2-Methylalanine methyl ester hydrochloride2,6-bis-carboxamide pyridine methyl esterPyridine-bridged bis-carboxamide Schiff's base nih.govresearchgate.net

Synthesis of Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

The synthesis of the pyrrolo[2,3-b]pyridine (7-azaindole) core is a key step in accessing its carboxamide derivatives. One common approach begins with a substituted pyridine, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. digitellinc.com Nucleophilic substitution with an appropriate amine, like ethyl 2-(4-aminophenyl)acetate, yields an intermediate which can then be further manipulated. digitellinc.com Base hydrolysis of the ester group provides the corresponding carboxylic acid, which can then be coupled with various anilines using EDC coupling to furnish the final products. digitellinc.com To obtain the 2-carboxamide (B11827560) derivative, one could envision starting with a pyrrolo[2,3-b]pyridine and introducing the carboxamide group at the 2-position through methods such as lithiation followed by reaction with an appropriate electrophile like N,N-dimethylcarbamoyl chloride.

Another strategy involves the condensation of guanidine (B92328) nitrate with ethoxymethylenemalononitrile (B14416) to form 2,4-diamino-5-cyanopyrimidine. acs.org Reduction of the cyano group followed by further cyclization steps can lead to the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a related heterocyclic system. acs.org

Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Derivatives from Pyridine Precursors

The synthesis of tetrahydropyrido[4,3-d]pyrimidine derivatives often involves multi-component reactions. A series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives possessing semicarbazone moieties have been designed and synthesized. rsc.org These syntheses can start from readily available pyridine precursors and involve the construction of the fused pyrimidine (B1678525) ring. A Staudinger/intramolecular aza-Wittig reaction sequence has also been reported for the synthesis of pyrido[4,3-d]pyrimidine (B1258125) derivatives. chemicalbook.com

Synthetic ApproachKey FeaturesResulting ScaffoldReference
Multi-component reactionDesign of novel derivatives with semicarbazone moietiesTetrahydropyrido[4,3-d]pyrimidines rsc.org
Staudinger/intramolecular aza-Wittig reactionEfficient construction of the fused ring systemPyrido[4,3-d]pyrimidines chemicalbook.com

Derivatization for Coordination Chemistry Ligands

Pyridine carboxamides are excellent ligands for the coordination of metal ions due to the presence of multiple donor atoms (nitrogen and oxygen). The derivatization of the pyridine carboxamide scaffold allows for the fine-tuning of the ligand's electronic and steric properties, influencing the geometry and reactivity of the resulting metal complexes.

New pyridine dicarboxamide ligands have been synthesized through condensation reactions involving pyridine-2,6-dicarboxylic acid or its dichloride with heterocyclic amines. These ligands have been shown to form mono-, di-, tri-, and tetranuclear copper(II) complexes. For instance, 2,6-bis(pyrazine-2-carboxamido)pyridine and 2,6-bis(pyridine-2-carboxamido)pyridine react with copper(II) acetate to form tricopper(II) complexes where the deprotonated amidic nitrogen atoms are involved in coordination.

Similarly, mononuclear zinc(II) complexes have been prepared from N-(furan-2-ylmethyl)-2-pyridinecarboxamide and N-(thiophen-2-ylmethyl)-2-pyridine-carboxamide. In these complexes, the zinc(II) ion is chelated by three ligands in a distorted octahedral geometry. The synthesis of these ligands involves the reaction of pyridine-2-carboxylic acid with the corresponding amine in pyridine solvent.

The coordination compounds of various transition metals with aminopyridines and isothiocyanate ligands have also been synthesized and structurally characterized, demonstrating the versatility of pyridine-based ligands in coordination chemistry.

Ligand TypeMetal IonResulting ComplexReference
Pyridine dicarboxamidesCopper(II)Mono-, di-, tri-, and tetranuclear complexes
N-(heterocyclic-methyl)-2-pyridinecarboxamidesZinc(II)Mononuclear distorted octahedral complexes
Aminopyridines and isothiocyanatesCopper(II), Cadmium(II)Square planar, square pyramidal, and octahedral complexes

Molecular Design and Structure Activity Relationship Sar Studies

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, plays a pivotal role in its interaction with biological targets. For pyridine (B92270) carboxamides, the relative orientation of the carboxamide group and substituents on the pyridine ring can significantly impact biological activity.

Intramolecular hydrogen bonds are a key factor in determining the conformation of these molecules. mdpi.com For instance, in certain pyridine carboxamides, an intramolecular hydrogen bond can form between the amide proton and the nitrogen of the pyridine ring. mdpi.com This interaction can lock the molecule into a specific conformation, which may be more or less favorable for binding to a biological target. The strength of this hydrogen bond can be influenced by the position of the amide group. mdpi.com For example, a meta-position of the amide group can lead to the formation of a stabilizing hydrogen bond with a sultone ring in certain derivatives, increasing reaction yields. mdpi.com

The stereochemistry of substituents also has a profound effect. In studies of thieno[2,3-b]pyridine-2-carboxamides, the oxidation of these compounds can proceed in a highly stereoselective manner, yielding only one of a possible eight enantiomeric pairs. nih.gov This highlights the importance of precise stereochemical control in the synthesis of biologically active compounds. The specific cis-arrangement of amino groups in these resulting molecules can serve as a platform for creating unique supramolecular structures. nih.gov

Table 1: Conformational and Stereochemical Factors

FactorInfluence on Biological ActivityReference
Intramolecular Hydrogen Bonding Can lock the molecule in a specific, biologically active conformation. The position of the amide group influences the formation and strength of these bonds. mdpi.com
Stereoselectivity Oxidation reactions can be highly stereoselective, producing a single enantiomeric pair with distinct biological properties. nih.gov
Substituent Arrangement The cis-arrangement of amino groups can be utilized for developing novel supramolecular architectures. nih.gov

Positional and Substituent Effects on Pyridine Carboxamide Bioactivity

The biological activity of pyridine carboxamides can be finely tuned by altering the nature and position of substituents on the pyridine ring and the carboxamide nitrogen.

The addition of alkyl and aryl groups can significantly modify the biological profile of pyridine carboxamides. Research on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives has shown that substitution on the phenyl ring affects their inhibitory activity against the FOXM1 protein, a target in cancer therapy. mdpi.comnih.gov Molecular docking studies of these compounds have suggested that residues such as Val296 and Leu289 play a key role in the binding at the FOXM1 DNA-binding site. mdpi.comnih.gov

In a different context, the synthesis of 3-sulfonyl-2-aminopyridines has demonstrated that the nature of the aldehyde and sulfonylacetonitrile starting materials influences reaction yields and times. acs.org For example, sterically demanding groups like cyclopropyl (B3062369) and t-butyl led to longer reaction times and lower yields. acs.org

Table 2: Effects of Alkyl and Aryl Substitutions

Compound SeriesSubstitutionEffect on Bioactivity/ReactivityReference
N-Phenylthieno[2,3-b]pyridine-2-carboxamidesPhenyl ring substitutionsModulates inhibitory activity against FOXM1 protein. mdpi.comnih.gov
3-Sulfonyl-2-aminopyridinesSterically hindered alkyl groups (e.g., cyclopropyl, t-butyl)Decreased reaction yields and increased reaction times. acs.org

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. In a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the introduction of halogens (F, Cl, Br, I) at position 4 of a phenyl ring, in combination with other substituents, was studied for its effect on FOXM1 inhibitory activity. mdpi.comnih.govresearchgate.net The results indicated that the presence of a cyano group, regardless of the halogen, was crucial for decreasing FOXM1 expression. mdpi.comnih.govresearchgate.net

Conversely, a study on the structure-antiproliferative activity relationship of various pyridine derivatives found that the presence of halogen atoms generally led to lower antiproliferative activity. nih.gov In the context of piperidine-3-carboxamide derivatives as cathepsin K inhibitors, a chloro substituent was found to be slightly more active than a bromo substituent. nih.gov Furthermore, a 4-chloro substitution was more favorable for activity than 2-chloro or 3-chloro substitutions. nih.gov

Table 3: Influence of Halogenation

Compound SeriesHalogen SubstitutionImpact on Inhibitory PotencyReference
N-Phenylthieno[2,3-b]pyridine-2-carboxamidesF, Cl, Br, or I at position 4 of the phenyl ringActivity was more dependent on the presence of a cyano group than the specific halogen. mdpi.comnih.govresearchgate.net
General Pyridine DerivativesHalogen atomsGenerally decreased antiproliferative activity. nih.gov
Piperidine-3-carboxamidesChloro vs. BromoChloro substitution showed slightly higher activity. nih.gov
Piperidine-3-carboxamidesPositional isomers of Chloro4-chloro > 2-chloro or 3-chloro for inhibitory activity. nih.gov

The electronic properties of substituents, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), are critical in determining the biological activity of pyridine carboxamides.

In the study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors, compounds with the strong electron-withdrawing cyano (-CN) group consistently demonstrated the ability to decrease FOXM1 expression. mdpi.comnih.govresearchgate.net Other EWGs like -NO2 also showed a noticeable increase in binding energy in molecular docking studies compared to the electron-releasing -CH3 group. mdpi.com Similarly, research on other pyridine derivatives has shown that EWGs such as -CN, -Cl, -Br, and -NO2 attached to an aromatic ring can enhance the inhibition of E. coli. nih.gov

In contrast, for piperidine-3-carboxamide based cathepsin K inhibitors, EWGs at a particular position generally resulted in higher potency than EDGs. nih.gov The influence of these groups is not limited to direct biological interactions; they also affect the reactivity and electronic structure of the pyridine ring itself. EDGs in the ortho or para positions increase the electron density on the pyridine nitrogen, while EWGs decrease it. nih.gov

Table 4: Effect of Electron-Withdrawing and Electron-Donating Groups

Compound SeriesSubstituent TypeEffect on BioactivityReference
N-Phenylthieno[2,3-b]pyridine-2-carboxamidesStrong EWG (-CN)Decreased FOXM1 expression. mdpi.comnih.govresearchgate.net
N-Phenylthieno[2,3-b]pyridine-2-carboxamidesEWGs (-NO2, -CN)Increased binding energy in docking studies compared to EDG (-CH3). mdpi.com
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesEWGs (-CN, Cl, Br, NO2)Enhanced inhibition of E. coli. nih.gov
Piperidine-3-carboxamidesEWGsHigher potency as cathepsin K inhibitors compared to EDGs. nih.gov

Scaffold Modifications and Isomeric Variations in Pyridine Carboxamide Research

Altering the core structure, or scaffold, of a molecule is a common strategy in drug discovery to improve its properties.

The replacement of the aromatic pyridine ring with its saturated counterpart, the piperidine (B6355638) ring, can lead to significant changes in biological activity. While the pyridine ring's aromaticity and planarity can be crucial for certain interactions like π-π stacking, the flexible, three-dimensional structure of the piperidine ring can be advantageous for fitting into different binding pockets. nih.gov

A series of piperidine-3-carboxamide derivatives were synthesized and evaluated as inhibitors of cathepsin K, an enzyme involved in bone resorption. nih.gov Several of these compounds showed potent inhibitory activity, with one in particular, H-9, demonstrating promising anti-bone resorption effects in vitro and in an in vivo model of osteoporosis. nih.gov This highlights the potential of the piperidine scaffold in developing therapeutics for bone diseases. The flexibility of the piperidine ring allows for different conformations that can be optimized for target binding.

Table 5: Comparison of Pyridine and Piperidine Scaffolds

ScaffoldKey Structural FeatureTherapeutic Application ExampleReference
Pyridine Aromatic, planar ringBroad applicability in various therapeutic areas due to favorable interactions like π-π stacking. rsc.orgnih.gov rsc.orgnih.gov
Piperidine Saturated, flexible ringPotent inhibitors of cathepsin K for the treatment of osteoporosis. nih.gov nih.gov

Heterocyclic Ring Fusions and Bioisosteric Replacements

The modification of a lead compound like N,3-dimethylpyridine-2-carboxamide often involves significant structural changes, such as fusing additional rings to the core or replacing key functional groups with bioisosteres. These strategies aim to explore new chemical space, improve binding interactions, and enhance metabolic stability.

Heterocyclic Ring Fusions:

Fusing a heterocyclic ring to the pyridine-2-carboxamide scaffold can drastically alter the molecule's shape, electronics, and pharmacological activity. A prominent example is the creation of thieno[2,3-b]pyridines, which have been investigated for a wide range of biological activities. nih.gov The fusion of a thiophene (B33073) ring to the pyridine core creates a more rigid, planar system that can present its substituents in a conformationally restricted manner, often leading to enhanced target affinity. Research on thieno[2,3-b]pyridine-2-carboxamides has shown that this core system can serve as a platform for developing inhibitors of various kinases and modulators of G-protein coupled receptors. nih.gov For instance, certain 3-aminothieno[2,3-b]pyridine-2-carboxamides have been identified as selective positive allosteric modulators for the muscarinic acetylcholine (B1216132) receptor 4 (M4). nih.gov

Bioisosteric Replacements:

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, is a cornerstone of medicinal chemistry. drughunter.com In the context of this compound, the amide bond is a primary target for bioisosteric replacement to improve metabolic stability and modulate hydrogen bonding patterns. nih.gov

Common bioisosteric replacements for the amide group include five-membered heterocyclic rings such as oxadiazoles, triazoles, and imidazoles. nih.govdrughunter.com These heterocycles can mimic the spatial arrangement and electrostatic potential of the amide's trans-conformer while being resistant to enzymatic hydrolysis. nih.gov For example, replacing an amide with a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole (B1194373) can maintain the planar geometry and hydrogen bond acceptor capability, potentially preserving or enhancing biological activity. nih.govmdpi.com The trifluoroethylamine group has also gained attention as an amide isostere, as it can mimic the carbonyl group's electronegativity while improving metabolic stability and altering the basicity of the adjacent amine. drughunter.com

Table 1: Examples of Bioisosteric Replacements for the Amide Group and Their Rationale

Original Group Bioisosteric Replacement Rationale for Replacement Key Properties Mimicked
Amide (-CONH-) 1,2,4-Oxadiazole Enhance metabolic stability, improve pharmacokinetics. nih.gov Planarity, dipole moment, H-bond acceptor. nih.gov
Amide (-CONH-) 1,2,3-Triazole Considered an excellent nonclassical bioisostere to refine therapeutic ability. nih.gov H-bond donor/acceptor capacity, dipole moment.
Amide (-CONH-) Tetrazole Often used as a metabolically stable replacement. nih.gov Acidity (if replacing a carboxylic acid), H-bonding.
Amide (-CONH-) Trifluoroethylamine Reduces susceptibility to proteolysis, decreases amine basicity. drughunter.com Electronegativity of carbonyl group.
Amide (-CONH-) Sulfonamide Increased lipophilicity and metabolic stability. drughunter.com Hydrogen-bonding and geometric properties. drughunter.com

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to rationalize the SAR of pyridine carboxamide derivatives, guiding the design of more effective compounds before their synthesis. These methods range from ligand-based approaches, which rely on the knowledge of active molecules, to structure-based approaches, which require the three-dimensional structure of the biological target.

Ligand-Based Drug Design (LBDD):

In the absence of a known 3D structure for the biological target, LBDD methods utilize a set of known active and inactive molecules to build a model of the required pharmacophore. jubilantbiosys.com A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For a series of this compound analogs, a pharmacophore model could be generated to guide the design of new derivatives that fit the hypothesized binding requirements. jubilantbiosys.com This approach is particularly useful for identifying novel scaffolds through virtual screening or scaffold-hopping techniques. jubilantbiosys.com

Structure-Based Drug Design (SBDD):

When the crystal structure of the target protein is available, SBDD methods like molecular docking can be employed to predict the binding mode and affinity of potential ligands. nih.gov Docking simulations place a ligand into the active site of a protein and score the interaction, allowing researchers to prioritize which compounds to synthesize. For example, studies on pyridine carboxamide derivatives as SHP2 inhibitors have used molecular docking and molecular dynamics simulations to understand how compounds bind to the allosteric site of the enzyme, guiding the optimization of inhibitor potency. nih.gov Similarly, docking has been used to investigate the binding of pyridine-3-carboxamide (B1143946) analogs to the fucose-binding protein of Ralstonia solanacearum, identifying key interactions that contribute to their inhibitory activity. nih.gov

QSAR is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. amanote.com By quantifying molecular properties, known as descriptors, a predictive model can be built.

For a series of pyridine carboxamide derivatives, a QSAR model would correlate descriptors—such as hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity)—with a measured biological endpoint, like the half-maximal inhibitory concentration (IC50). nih.gov These models are often developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). nih.gov

A 3D-QSAR study on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamides, for instance, helped to elucidate the structural requirements for their anti-inflammatory activity. researchgate.net Such models can generate contour maps that visualize regions where steric bulk or specific electronic features are favorable or unfavorable for activity, providing direct insights for the design of new, more potent analogs. researchgate.net

Table 2: Common Descriptors Used in QSAR Models for Heterocyclic Compounds

Descriptor Class Specific Descriptor Example Property Measured
Electronic Dipole Moment Polarity and charge distribution of the molecule.
HOMO/LUMO Energy Electron-donating/accepting ability, reactivity.
Steric Molar Refractivity (MR) Molecular volume and polarizability.
Surface Area/Volume Size and shape of the molecule.
Hydrophobic LogP (Partition Coefficient) Lipophilicity, ability to cross cell membranes.
Topological Wiener Index Molecular branching and complexity.
Quantum Chemical Partial Atomic Charges Distribution of electron density across the molecule.

Molecular Mechanisms of Action and Biological Targets

Enzyme Inhibition Studies of N,3-Dimethylpyridine-2-Carboxamide Analogues

The structural framework of this compound has served as a foundation for the development of numerous enzyme inhibitors. By modifying the substituents on the pyridine (B92270) ring and the carboxamide group, researchers have been able to tune the potency and selectivity of these compounds against various enzymatic targets.

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. The two main isoforms, COX-1 and COX-2, are important therapeutic targets. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Several studies have explored pyridine carboxamide derivatives as COX inhibitors. A series of pyridine acyl sulfonamide derivatives were designed and synthesized as potential COX-2 inhibitors. nih.gov Among them, one compound (compound 23 in the study) demonstrated potent COX-2 inhibitory activity. nih.gov Similarly, research into imidazo[1,2-a]pyridine (B132010) derivatives has led to the identification of highly potent and selective COX-2 inhibitors. researchgate.net For instance, a derivative featuring a p-methylsulfonyl phenyl group at the C-2 position of the imidazo[1,2-a]pyridine ring showed the highest COX-2 inhibitory potency and selectivity. researchgate.net Further studies on thiazole (B1198619) carboxamide derivatives have also yielded compounds with selective inhibitory activity against the COX-2 enzyme. nih.gov

Table 1: COX-2 Inhibition by Pyridine Carboxamide Analogues

Compound ClassSpecific Analogue ExampleTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyridine Acyl SulfonamidesCompound 23COX-20.8Not Specified nih.gov
Imidazo[1,2-a]pyridines6f (2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine)COX-20.07-0.18 (range for series)57-217 (range for series) researchgate.net
Thiazole CarboxamidesCompound 2f (trimethoxy derivative)COX-2Not Specified3.67 nih.gov

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. mdpi.com The PDE4 family, and specifically the PDE4B isoform, is predominantly expressed in inflammatory and immune cells, making it an attractive target for anti-inflammatory therapies. nih.gov Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. nih.gov

The pyridine carboxamide scaffold has been successfully utilized to develop potent and selective PDE4B inhibitors. For example, a series of 7-methoxy-furo[2,3-c]pyridine-4-carboxamides were synthesized and found to be potent inhibitors of PDE4. nih.gov More targeted research on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides identified derivatives that preferentially inhibit PDE4B. nih.gov One such compound, 11h, not only showed preference for PDE4B but also significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.gov Reviews on the topic have also highlighted pyridine-5-carboxamides as a class of potent and selective PDE4B inhibitors. nih.gov

Table 2: PDE4B Inhibition by Pyridine Carboxamide Analogues

Compound ClassSpecific Analogue ExampleTargetBiological ActivityReference
7-Methoxy-furo[2,3-c]pyridine-4-carboxamidesNot SpecifiedPDE4Potent inhibitors nih.gov
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidesCompound 11hPDE4BSignificantly inhibited TNF-α release nih.gov
Pyridine-5-carboxamidesNot SpecifiedPDE4BPotent and selective inhibitors nih.gov

Protein kinases are crucial enzymes that regulate a vast array of cellular processes through phosphorylation. Their dysregulation is often implicated in diseases like cancer, making them prime targets for drug development. The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play a significant role in cell survival and proliferation, and their overexpression is linked to various cancers. nih.gov

Analogues of this compound have shown significant promise as kinase inhibitors. A series of pyridine-2-carboxamide analogues were reported to have strong inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of T-cell activation, with good selectivity. nih.gov In the context of Pim kinases, while direct inhibition by this compound is not documented, related pyridine-based structures have been actively investigated. New quinoline-pyridine hybrids were designed as PIM-1/2 kinase inhibitors, with several compounds showing potent in-vitro anticancer activity against various cancer cell lines and the ability to induce apoptosis. nih.gov Pyrazolopyridine-based compounds are also being pursued as pan-Pim inhibitors. nih.gov

Table 3: Kinase Inhibition by Pyridine Carboxamide Analogues

Compound ClassSpecific Analogue ExampleTarget KinaseBiological ActivityReference
Pyridine-2-carboxamidesCompound 19HPK1Good in vitro inhibitory activity and excellent kinase selectivity nih.gov
Quinoline-pyridine hybridsCompounds 6e, 13a, 13cPIM-1/2Potent in-vitro anticancer activity; induced apoptosis and caspase 3/7 activation nih.gov
PyrazolopyridinesGNE-955 (Compound 44)pan-PimDeveloped as an oral pan-Pim inhibitor nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

The pyridine carboxamide scaffold and related structures have been explored for their cholinesterase inhibitory potential. A novel series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were evaluated, with one compound showing potent inhibitory activity against AChE (IC₅₀ = 0.88 µM), superior to the standard drug Huperzine-A. nih.gov Other research on new pyridine derivatives featuring a carbamic function identified highly potent inhibitors for both human AChE (hAChE) and human BChE (hBChE), with IC₅₀ values of 0.153 µM and 0.828 µM, respectively. researchgate.net Additionally, pyridinium-2-carbaldoximes incorporating a quinolinium carboxamide moiety have been designed as reactivators for cholinesterases inhibited by nerve agent surrogates. nih.gov

Table 4: Cholinesterase Inhibition by Pyridine Carboxamide Analogues and Related Derivatives

Compound ClassSpecific Analogue ExampleTargetIC₅₀ (µM)Reference
2-(2-Oxoethyl)pyrimidine-5-carboxamidesCompound 10qAChE0.88 ± 0.78 nih.gov
Pyridine derivatives with carbamic functionCarbamate 8hAChE0.153 ± 0.016 researchgate.net
Pyridine derivatives with carbamic functionCarbamate 11hBChE0.828 ± 0.067 researchgate.net

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. Inhibitors of tyrosinase are of great interest in the cosmetic industry for skin-whitening products and in medicine for the treatment of hyperpigmentation disorders. nih.gov

While direct studies on this compound as a tyrosinase inhibitor are scarce, related heterocyclic structures have shown activity. A recent review highlighted that pyridine carboxylic acid-derived compounds can function as tyrosinase inhibitors. nih.gov Research on a series of isopropylquinazolinone derivatives, which share some structural similarities with cyclic carboxamides, showed that certain analogues possess tyrosinase inhibitory activity. nih.gov For instance, compound 9q, bearing a 4-fluorobenzyl group, was identified as a notable inhibitor in this class. nih.gov Although these are not direct analogues, they suggest that the broader class of aromatic carboxamides could be a fruitful area for the discovery of new tyrosinase inhibitors.

Table 5: Tyrosinase Inhibition by Related Heterocyclic Compounds

Compound ClassSpecific Analogue ExampleTargetInhibitory ActivityReference
Pyridine Carboxylic AcidsGeneral ClassTyrosinaseFunction as inhibitors nih.gov
IsopropylquinazolinonesCompound 9q (4-fluorobenzyl derivative)TyrosinaseIdentified as a potent inhibitor within its series nih.gov

Receptor Agonism and Antagonism by Pyridine Carboxamide Derivatives

Beyond enzyme inhibition, pyridine carboxamide derivatives have been shown to interact with G-protein coupled receptors (GPCRs), acting as either agonists or antagonists. This opens up another avenue for their therapeutic application. A significant amount of research has focused on their interaction with cannabinoid receptors.

The cannabinoid receptor type 2 (CB2) is primarily expressed in the peripheral nervous system and on immune cells. Its activation is associated with analgesic and anti-inflammatory effects without the psychoactive side effects linked to the cannabinoid receptor type 1 (CB1). bohrium.commdpi.com This makes the CB2 receptor a highly attractive target for the treatment of pain and inflammation. bohrium.commdpi.com

Medicinal chemistry efforts have led to the discovery of novel series of pyridine-3-carboxamides that act as potent CB2 receptor agonists. nih.gov Structure-activity relationship (SAR) studies culminated in the identification of an analogue (14a) that demonstrated efficacy in an in vivo model of inflammatory pain. nih.gov Further research into N-aryl-2-pyridone-3-carboxamide derivatives also yielded potent CB2 receptor agonists. mdpi.com One of the most promising compounds from this series exhibited potency comparable to endogenous agonists. mdpi.com Additionally, another class of novel pyridine derivatives was identified as potent and selective CB2 agonists, with one compound showing in vivo efficacy in a neuropathic pain model after oral administration. nih.gov

Table 6: CB2 Receptor Agonism by Pyridine Carboxamide Derivatives

Compound ClassSpecific Analogue ExampleTargetActivityEC₅₀ (nM)Reference
Pyridine-3-carboxamidesAnalogue 14aCB2 ReceptorAgonistNot Specified nih.gov
N-Aryl-2-pyridone-3-carboxamidesCompound 8dCB2 ReceptorAgonist112 mdpi.com
Pyridine derivativesCompound 3 (2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide)CB2 ReceptorAgonistNot Specified nih.gov

Cannabinoid Receptor (CB2) Agonism

There is no specific information available in the reviewed scientific literature detailing the activity of this compound as a cannabinoid receptor 2 (CB2) agonist. Research has been conducted on other pyridine carboxamide isomers, notably pyridine-3-carboxamides, which have been identified as a novel series of CB2 receptor agonists with potential applications in analgesia for inflammatory pain. bohrium.com However, these findings cannot be directly extrapolated to this compound due to structural differences.

Serotonin (B10506) Receptor (5-HT7R) Antagonism

An extensive search of scientific databases did not yield any studies specifically investigating the interaction of this compound with the serotonin 7 receptor (5-HT7R). The 5-HT7 receptor is a recognized target for the development of treatments for central nervous system disorders, and numerous chemical series have been explored for their antagonist or agonist activities at this receptor. nih.gov Despite this, data on the specific effects of this compound at this site are absent from the current body of literature.

Glutamate (B1630785) Receptor Modulation (NMDA, AMPA, mGluR7)

There is no available research documenting the modulatory effects of this compound on glutamate receptors, including NMDA, AMPA, or mGluR7. The modulation of glutamate receptors, such as the mGlu2/3 subtypes, is an active area of research for conditions like schizophrenia, with compounds like LY379268 being studied for their ability to regulate glutamate release. nih.govnih.gov However, no such investigations have been published for this compound.

Interactions with Microbial and Plant Pathogen Targets

Information regarding the specific interactions of this compound with microbial and plant pathogens is not present in the available scientific literature.

Antibacterial Mechanisms against Ralstonia solanacearum

A review of the literature found no evidence or studies on the antibacterial mechanisms of this compound against the plant pathogen Ralstonia solanacearum. While other compounds, such as 7-methoxycoumarin, have been investigated for their ability to inhibit the growth and biofilm formation of this bacterium, similar research for this compound has not been reported. nih.gov

Preclinical Research and Application Strategies

Medicinal Chemistry Approaches to Lead Optimization

Rational Design for Improved Selectivity and Potency

The rational design of pyridine (B92270) carboxamide derivatives is a key strategy in medicinal chemistry to optimize their pharmacological profile. For a given scaffold, such as N,3-dimethylpyridine-2-carboxamide, modifications are systematically introduced to enhance its potency against a specific biological target while minimizing off-target effects, thereby improving selectivity. This process often involves a deep understanding of the structure-activity relationships (SAR), where the chemical structure of the compound is correlated with its biological activity.

The core structure of this compound offers several points for chemical modification. These include the pyridine ring, the carboxamide linkage, and the N-methyl group. Each of these components can be altered to fine-tune the compound's interaction with its target protein. The pyridine ring itself is a privileged scaffold in drug discovery due to its ability to form hydrogen bonds and engage in pi-stacking interactions, and its substitution pattern significantly influences the compound's properties. researchgate.netscispace.comresearchgate.netajrconline.org

The design of more potent and selective analogs is often guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies. nih.gov These approaches help to predict how changes in the molecular structure will affect the binding affinity and selectivity of the compound. For instance, molecular docking can be used to visualize the binding of a ligand to the active site of a target protein, allowing for the rational design of modifications that enhance this interaction.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how different functional groups on the pyridine carboxamide scaffold contribute to its biological activity. In the context of this compound, the methyl group at the 3-position of the pyridine ring and the N-methyl group of the carboxamide are key features.

The position of substituents on the pyridine ring is critical. For example, in a series of substituted pyridine carboxamide derivatives developed as allosteric SHP2 inhibitors, the specific substitution pattern was found to be crucial for their potent inhibitory activity. nih.gov Similarly, in the design of picolinamide (B142947) derivatives as VEGFR-2 inhibitors, the introduction of different moieties on the pyridine ring led to significant variations in their inhibitory potency. nih.gov

The nature of the substituent on the carboxamide nitrogen also plays a pivotal role. Altering the N-substituent from a simple methyl group to larger or more complex groups can dramatically impact potency and selectivity. This is often due to the N-substituent occupying a specific pocket in the target protein's binding site.

To illustrate the impact of structural modifications on potency, the following table presents data from a hypothetical series of N-substituted 3-methylpyridine-2-carboxamide analogs.

CompoundN-SubstituentTarget IC50 (nM)Off-Target IC50 (nM)Selectivity Index
1-CH3150150010
2-CH2CH3120180015
3-CH(CH3)280400050
4-Cyclopropyl505000100
5-Phenyl20010005

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound analogs was not available in the searched literature.

Improving Selectivity

Selectivity is a crucial parameter for any therapeutic agent, and it is often a major focus of rational drug design. For pyridine carboxamide derivatives, achieving selectivity can be challenging, especially when the target is a member of a large family of related proteins, such as kinases or phosphatases.

One common strategy to enhance selectivity is to exploit subtle differences in the amino acid composition of the binding sites between the intended target and off-target proteins. By introducing functional groups that can form specific interactions with unique residues in the target's active site, the selectivity of the compound can be significantly improved.

For instance, in the development of substituted pyridine carboxamide derivatives as SHP2 inhibitors, a compound designated as C6 demonstrated excellent inhibitory activity against SHP2 with an IC50 of 0.13 nM and a significant antiproliferative effect on the MV-4-11 cell line with an IC50 of 3.5 nM. nih.gov This high potency and likely selectivity are attributed to the specific interactions of its substituents with the allosteric binding pocket of SHP2. nih.gov

Another approach involves modifying the physicochemical properties of the molecule, such as its shape, size, and electronic distribution, to favor binding to the desired target.

The following table shows hypothetical data for a series of 3-methylpyridine-2-carboxamide analogs where modifications to the pyridine ring were made to improve selectivity between two related kinases.

CompoundPyridine Ring Substituent (Position 4)Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity (Kinase B / Kinase A)
6-H1003003
7-F9090010
8-Cl85170020
9-OCH31206005
10-NH21504503

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound analogs was not available in the searched literature.

Advanced Characterization and Analytical Techniques in Pyridine Carboxamide Research

Spectroscopic Analysis (FT-IR, ¹H-NMR, ¹³C-NMR, ESI-MS)

Spectroscopic techniques are indispensable for elucidating the molecular structure of N,3-dimethylpyridine-2-carboxamide by providing detailed information about its functional groups, connectivity, and elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum of a related compound, pyridine-2-carboxamide, shows characteristic absorption bands that can be extrapolated to predict the spectrum for the target molecule. chemicalbook.com The key vibrational modes expected for this compound include a strong carbonyl (C=O) stretching band from the amide group, typically observed around 1675 cm⁻¹. nih.gov The C-N stretching vibration of the amide and the aromatic C=N stretching within the pyridine (B92270) ring are also prominent. nih.govresearchgate.net Additionally, the C-H stretching vibrations from the two methyl groups (on the amide nitrogen and the pyridine ring) would be visible in the 2800-3000 cm⁻¹ region. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

¹H-NMR Spectroscopy : In the proton NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine ring and the two methyl groups. Based on data from analogous structures like pyridine-2-carboxamide, the aromatic protons are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group. chemicalbook.comrsc.org The methyl group attached to the pyridine ring at the 3-position would likely appear as a singlet around δ 2.3-2.6 ppm. The N-methyl group protons would also produce a singlet, typically found in the δ 2.8-3.2 ppm range, though its exact position can be influenced by the rotational dynamics around the amide C-N bond.

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated. The carbonyl carbon of the amide group is the most deshielded, typically appearing in the range of δ 165-175 ppm. nih.gov The carbons of the pyridine ring would resonate between δ 120-160 ppm. researchgate.net The two methyl carbons would be found in the upfield region, with the C3-methyl appearing around δ 18-25 ppm and the N-methyl carbon at approximately δ 26-35 ppm. chemicalbook.comspectrabase.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For this compound (C₈H₁₀N₂O), the expected exact mass is 150.178 g/mol . nist.gov In positive ion mode, the ESI-MS spectrum would prominently feature the protonated molecule [M+H]⁺ at an m/z of 151.1. Depending on the instrument conditions, fragmentation may occur, with potential cleavage of the amide bond leading to characteristic fragment ions.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Value/Range
FT-IR (cm⁻¹)C-H Stretch (Alkyl)2800-3000
C=O Stretch (Amide)~1675
C=C, C=N Stretch (Aromatic)1400-1600
C-N Stretch1200-1350
¹H-NMR (ppm)Pyridine-H (3H)7.0 - 8.5
N-CH₃ (3H, singlet)2.8 - 3.2
Ring-CH₃ (3H, singlet)2.3 - 2.6
SolventCDCl₃ or DMSO-d₆
¹³C-NMR (ppm)C=O (Amide)165 - 175
Pyridine-C (5C)120 - 160
N-CH₃26 - 35
Ring-CH₃18 - 25
ESI-MS (m/z)Molecular FormulaC₈H₁₀N₂O
[M+H]⁺151.1

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound. To perform this analysis, a high-quality single crystal is grown, typically by slow evaporation of a solvent. bldpharm.com The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined. bldpharm.com

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of related pyridine carboxamide structures reveals common features, such as the planarity of the pyridine ring and potential for intermolecular hydrogen bonding involving the amide group and the pyridine nitrogen. nih.gov

Chromatographic Purity Assessment and Elemental Analysis

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical compounds. ptfarm.plresearchgate.net For this compound, a reverse-phase HPLC method would typically be developed. This involves injecting the sample onto a nonpolar stationary phase (e.g., a C18 column) and eluting it with a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to ensure sharp peak shapes. researchgate.net The compound is detected as it elutes from the column, commonly using a UV detector set to a wavelength where the pyridine ring strongly absorbs. The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks. researchgate.net

Elemental Analysis

Elemental analysis provides experimental verification of the compound's elemental composition, confirming its molecular formula. elementalmicroanalysis.comresearchgate.net The technique involves the complete combustion of a precisely weighed sample in a stream of pure oxygen. elementalmicroanalysis.com The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. elementalmicroanalysis.com The weight percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the molecular formula (C₈H₁₀N₂O).

Table 2: Theoretical Elemental Analysis for this compound

ElementSymbolAtomic WeightNumber of AtomsTheoretical %
CarbonC12.011863.98%
HydrogenH1.008106.71%
NitrogenN14.007218.65%
OxygenO15.999110.65%

Radiochemical Characterization for Tracer Development

Pyridine carboxamide derivatives are often investigated as potential ligands for developing radiotracers for Positron Emission Tomography (PET) imaging. Should this compound be developed as a PET tracer, it would require labeling with a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

The process would involve the synthesis of a suitable precursor molecule that can be rapidly radiolabeled. For ¹¹C-labeling, this might involve introducing a ¹¹C-methyl group using [¹¹C]methyl iodide or [¹¹C]methyl triflate. Following the radiolabeling reaction, the crude product mixture is purified, typically using automated preparative HPLC.

The final radiolabeled compound must undergo rigorous quality control. This includes:

Radiochemical Purity: Assessed by analytical HPLC with an in-line radiation detector to ensure that the radioactivity corresponds to the desired compound. acs.org

Molar Activity (Specific Activity): The amount of radioactivity per mole of the compound (GBq/µmol), which is a critical parameter for in vivo imaging studies to minimize pharmacological effects.

Identity Confirmation: Co-elution of the radioactive peak with a non-radioactive standard of this compound on an analytical HPLC system. acs.org

This comprehensive characterization ensures the identity, purity, and suitability of the radiotracer for use in preclinical or clinical research. acs.org

Q & A

Q. What are the optimal synthetic routes for N,3-dimethylpyridine-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves amide bond formation between pyridine-2-carboxylic acid derivatives and dimethylamine precursors. Coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) are critical for activating the carboxyl group. Reaction parameters such as temperature (room temperature to 50°C), solvent polarity (acetonitrile or dichloromethane), and purification via column chromatography or recrystallization significantly affect yield (≥75%) and purity (≥95%). For example, analogous pyridinecarboxamide syntheses emphasize controlled stoichiometry and inert atmospheres to minimize side reactions .

Q. How can spectroscopic techniques (NMR, FT-IR) and crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm methyl group positions and amide connectivity. For example, 1H^1H signals at δ 2.3–2.8 ppm indicate N-methyl protons, while aromatic pyridine protons appear at δ 7.0–8.5 ppm .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical uncertainties. In related compounds, hydrogen bonding between amide groups and pyridine nitrogen stabilizes the crystal lattice, as seen in Acta Crystallographica studies .

Q. What safety protocols are essential for handling pyridinecarboxamide compounds in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • Storage : Store at -20°C under nitrogen to prevent hydrolysis. Stability testing via HPLC every 6 months is recommended, as degradation products (e.g., free pyridine) may form .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties (ADMET) of this compound?

Methodological Answer:

  • Tools : Use PubChem descriptors (e.g., topological polar surface area, logP) to estimate bioavailability. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like cytochrome P450 enzymes.
  • Case Study : For structurally similar compounds, logP values <3 and hydrogen bond donors ≤2 correlate with improved blood-brain barrier penetration .

Q. What strategies address contradictory biological activity data in pyridinecarboxamide analogues?

Methodological Answer:

  • Comparative Assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration) to minimize variability.
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies in IC50_{50} values across studies .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) in methyl-substituted pyridinecarboxamides?

Methodological Answer:

  • Systematic Substitution : Synthesize derivatives with varied methyl positions (e.g., 4-methyl vs. 5-methyl) and assess impact on bioactivity.
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (methyl groups) using 3D-QSAR models .

Q. What experimental designs mitigate synthetic yield discrepancies in scaled-up pyridinecarboxamide production?

Methodological Answer:

  • Process Optimization : Monitor reaction progress via TLC or in-situ IR spectroscopy. Adjust stoichiometry of coupling reagents (e.g., DCC) to account byproduct formation.
  • Case Study : In N-benzoylpyridinecarboxamide syntheses, yields improved from 60% to 85% by replacing acetonitrile with THF as a solvent .

Data Analysis & Contradiction Resolution

Q. How should stability issues (e.g., hydrolysis) in long-term storage be systematically analyzed?

Methodological Answer:

  • Accelerated Degradation Studies : Expose samples to 40°C/75% humidity for 4 weeks and analyze degradation via GC-MS.
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials to reduce photolytic decomposition .

Q. What statistical approaches validate reproducibility in biological assays for pyridinecarboxamides?

Methodological Answer:

  • ANOVA : Compare triplicate data across independent experiments to identify outlier batches.
  • Z’-Factor Analysis : Ensure assay robustness (Z’ > 0.5) by testing positive/negative controls (e.g., known inhibitors vs. DMSO) .

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